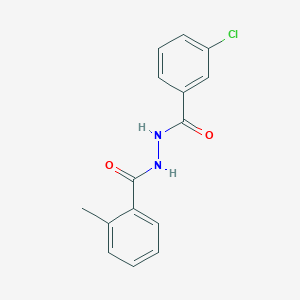
N'-(3-chlorobenzoyl)-2-methylbenzohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-(3-chlorobenzoyl)-2-methylbenzohydrazide is an organic compound belonging to the hydrazide family Hydrazides are characterized by the presence of a hydrazine functional group, where at least one hydrogen atom is replaced by a substituent containing an acyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-chlorobenzoyl)-2-methylbenzohydrazide typically involves the acylation of 2-methylbenzohydrazide with 3-chlorobenzoyl chloride. The reaction is carried out in an organic solvent such as ethanol, under reflux conditions. The process involves the following steps:
- Dissolution of 2-methylbenzohydrazide in ethanol.
- Addition of 3-chlorobenzoyl chloride to the solution.
- Refluxing the mixture for several hours to ensure complete reaction.
- Cooling the reaction mixture and isolating the product by filtration or crystallization.
Industrial Production Methods
Industrial production of N’-(3-chlorobenzoyl)-2-methylbenzohydrazide follows similar synthetic routes but on a larger scale. The process may involve the use of continuous flow reactors to enhance efficiency and yield. Additionally, the reaction conditions are optimized to minimize by-products and ensure high purity of the final product.
化学反应分析
Types of Reactions
N’-(3-chlorobenzoyl)-2-methylbenzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as 3-chloroperbenzoic acid (mCPBA) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, leading to the formation of reduced hydrazide derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: mCPBA in an organic solvent like dichloromethane.
Reduction: Sodium borohydride in ethanol or methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of oxidized hydrazide derivatives.
Reduction: Formation of reduced hydrazide derivatives.
Substitution: Formation of substituted benzohydrazide derivatives.
科学研究应用
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antituberculosis activities.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
作用机制
The mechanism of action of N’-(3-chlorobenzoyl)-2-methylbenzohydrazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. For example, it may target bacterial enzymes, thereby exhibiting antimicrobial activity.
相似化合物的比较
Similar Compounds
N’-(3-chlorobenzoyl)isonicotinohydrazide: Known for its antituberculosis activity.
3-chlorobenzoyl chloride: A precursor in the synthesis of various chlorobenzoyl derivatives.
2-methylbenzohydrazide: A starting material for the synthesis of N’-(3-chlorobenzoyl)-2-methylbenzohydrazide.
Uniqueness
N’-(3-chlorobenzoyl)-2-methylbenzohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a 3-chlorobenzoyl group with a 2-methylbenzohydrazide moiety makes it a valuable compound for various applications, particularly in the development of new therapeutic agents.
属性
IUPAC Name |
N'-(3-chlorobenzoyl)-2-methylbenzohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O2/c1-10-5-2-3-8-13(10)15(20)18-17-14(19)11-6-4-7-12(16)9-11/h2-9H,1H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRFZSSDUSQJBJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NNC(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30355292 |
Source


|
| Record name | N'-(3-chlorobenzoyl)-2-methylbenzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30355292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5337-75-7 |
Source


|
| Record name | N'-(3-chlorobenzoyl)-2-methylbenzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30355292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N,N-diethyl-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B5835609.png)
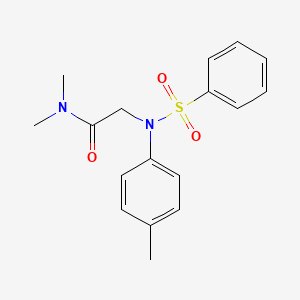
![N-cyclopentyl-2-[5-(4-fluorophenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B5835634.png)
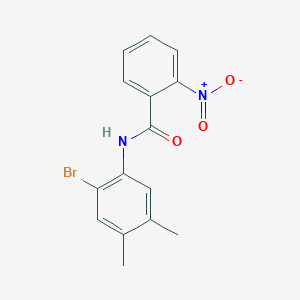
![2-chloro-5-[5-[(E)-(2H-tetrazol-5-ylhydrazinylidene)methyl]furan-2-yl]benzoic acid](/img/structure/B5835651.png)
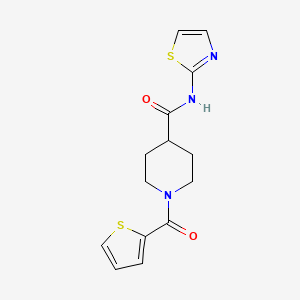
![7-(4-bromophenyl)-1,3-dimethyl-8-(2-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5835675.png)
![4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]morpholine](/img/structure/B5835678.png)
![ethyl 5-ethoxy-1,2-dimethyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B5835690.png)
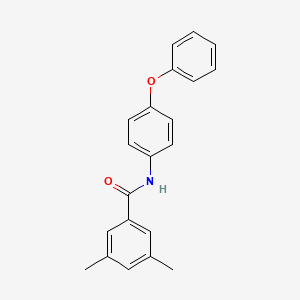
![N-(4-fluorophenyl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B5835703.png)
![ethyl 5-(1-azepanylcarbonyl)-2-[(2-fluorobenzoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B5835708.png)
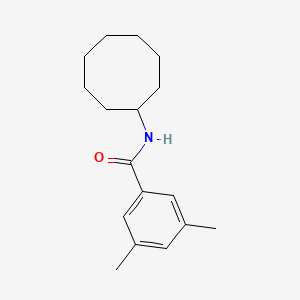
![N-[3-(acetylamino)phenyl]-2-(1H-1,2,4-triazol-3-ylthio)acetamide](/img/structure/B5835716.png)
